molecular formula C11H10N4O B2876037 N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide CAS No. 2305260-05-1

N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Cat. No.: B2876037
CAS No.: 2305260-05-1
M. Wt: 214.228
InChI Key: QWJUDSARQDCCOS-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core and introduce the cyanomethyl and acetamide groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrolo[2,3-b]pyridine, such as:

  • 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
  • N-(Methyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
  • N-(Ethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Uniqueness

N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is unique due to the presence of the cyanomethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

N-(cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-3-5-13-10(16)6-8-7-15-11-9(8)2-1-4-14-11/h1-2,4,7H,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJUDSARQDCCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(=O)NCC#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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